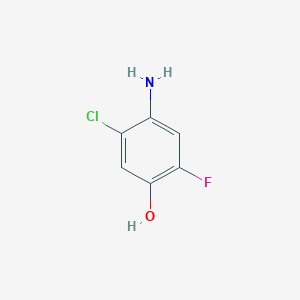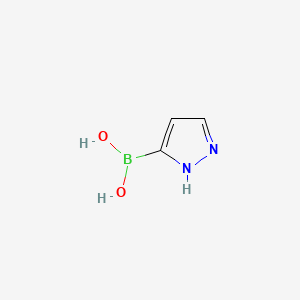![molecular formula C13H12N6O2 B1279553 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purin-2,6-diamin CAS No. 873436-95-4](/img/structure/B1279553.png)
8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purin-2,6-diamin
Übersicht
Beschreibung
8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety attached to the purine nucleus. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antitumor and antiviral properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its antitumor and antiviral properties, showing promise in preclinical studies against certain cancer cell lines and viral infections.
Biochemische Analyse
Biochemical Properties
8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby modulating their activity. For instance, 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine has been observed to inhibit certain kinases, leading to altered phosphorylation states of target proteins .
Cellular Effects
The effects of 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines such as HeLa and A549, 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine has demonstrated potent growth inhibition properties, with IC50 values generally below 5 μM . The compound induces apoptosis and causes cell cycle arrest, particularly in the S-phase and G2/M-phase .
Molecular Mechanism
At the molecular level, 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation. For example, it has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of downstream targets . Additionally, 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has shown stability under various experimental conditions, with minimal degradation observed . Long-term studies have indicated that continuous exposure to 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine vary with different dosages. At lower doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of dose optimization for therapeutic applications .
Metabolic Pathways
8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to affect the levels of certain metabolites, thereby influencing cellular metabolism . Enzymes such as cytochrome P450 are involved in the metabolism of this compound, leading to its biotransformation and elimination .
Transport and Distribution
The transport and distribution of 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments . Its localization and accumulation are influenced by factors such as membrane permeability and binding affinity to intracellular proteins .
Subcellular Localization
The subcellular localization of 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine typically involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with 2,6-diaminopurine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the purine ring, potentially converting it into dihydropurine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various N-substituted purine derivatives.
Wirkmechanismus
The mechanism of action of 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain kinases and enzymes involved in cell proliferation and survival pathways. This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells. Additionally, the compound may interfere with viral replication by targeting viral enzymes .
Vergleich Mit ähnlichen Verbindungen
- 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9-butyl-9H-purine-2,6-diamine
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
- 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties
Comparison: While these compounds share structural similarities, 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine is unique due to its specific purine-based structure, which imparts distinct biological activities. The presence of the benzo[d][1,3]dioxole moiety enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
IUPAC Name |
8-(1,3-benzodioxol-5-ylmethyl)-7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c14-11-10-12(19-13(15)18-11)17-9(16-10)4-6-1-2-7-8(3-6)21-5-20-7/h1-3H,4-5H2,(H5,14,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTSINXUGFGPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NC4=NC(=NC(=C4N3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469517 | |
| Record name | 8-[(2H-1,3-Benzodioxol-5-yl)methyl]-7H-purine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873436-95-4 | |
| Record name | 8-[(2H-1,3-Benzodioxol-5-yl)methyl]-7H-purine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


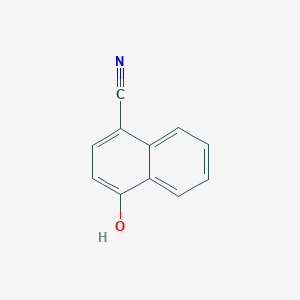
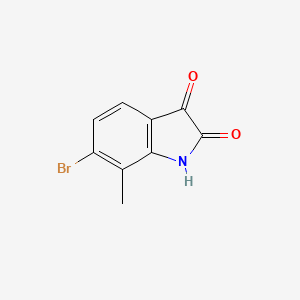

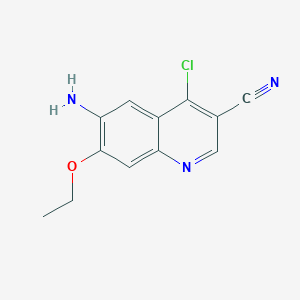
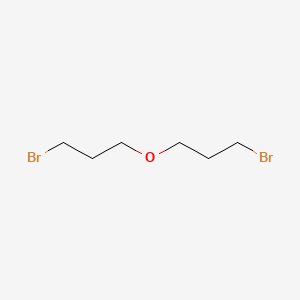
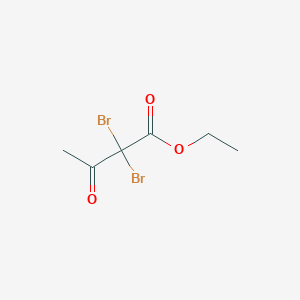
![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)
